molecular formula C12H14N6 B14589245 N,N-Diethyltetrazolo[1,5-a]quinoxalin-4-amine CAS No. 61148-28-5

N,N-Diethyltetrazolo[1,5-a]quinoxalin-4-amine

Cat. No.: B14589245
CAS No.: 61148-28-5
M. Wt: 242.28 g/mol
InChI Key: SLNVGRWSBBEDFX-UHFFFAOYSA-N
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Description

N,N-Diethyltetrazolo[1,5-a]quinoxalin-4-amine is a heterocyclic compound that belongs to the class of tetrazoloquinoxalines This compound is characterized by a tetrazole ring fused to a quinoxaline core, with diethylamine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyltetrazolo[1,5-a]quinoxalin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2-diaminoquinoxaline with diethylamine and sodium azide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Eco-friendly catalysts and solvents are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyltetrazolo[1,5-a]quinoxalin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

N,N-Diethyltetrazolo[1,5-a]quinoxalin-4-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds.

    Biology: The compound exhibits potential antimicrobial and antiviral activities, making it a candidate for drug development.

    Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N,N-Diethyltetrazolo[1,5-a]quinoxalin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth. The tetrazole ring and quinoxaline core play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Tetrazoloquinoxaline: Shares the tetrazole-quinoxaline core but lacks the diethylamine substituents.

    Quinoxaline Derivatives: Compounds like quinoxaline-2,3-dione and quinoxaline-6-carboxylic acid have similar core structures but different functional groups.

Uniqueness

N,N-Diethyltetrazolo[1,5-a]quinoxalin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethylamine group enhances its solubility and reactivity, making it a versatile compound for various applications .

Properties

CAS No.

61148-28-5

Molecular Formula

C12H14N6

Molecular Weight

242.28 g/mol

IUPAC Name

N,N-diethyltetrazolo[1,5-a]quinoxalin-4-amine

InChI

InChI=1S/C12H14N6/c1-3-17(4-2)11-12-14-15-16-18(12)10-8-6-5-7-9(10)13-11/h5-8H,3-4H2,1-2H3

InChI Key

SLNVGRWSBBEDFX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC2=CC=CC=C2N3C1=NN=N3

Origin of Product

United States

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